A Predictive Guide to the Spectral Analysis of 4-Ethoxy-3-Methoxycinnamic Acid
A Predictive Guide to the Spectral Analysis of 4-Ethoxy-3-Methoxycinnamic Acid
Introduction: The Imperative for Structural Verification
In the fields of natural product chemistry, pharmacology, and materials science, 4-ethoxy-3-methoxycinnamic acid, an ether derivative of the widely studied ferulic acid, represents a molecule of significant interest. Its structure suggests potential antioxidant, anti-inflammatory, and UV-protective properties. As with any compound intended for advanced research or development, unambiguous structural verification is not merely a procedural step but the bedrock of scientific integrity. Spectroscopic analysis provides the definitive "fingerprint" of a molecule, confirming its identity and purity.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] By analyzing the chemical shifts, splitting patterns, and integration of signals, we can map the precise connectivity of atoms.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum provides a quantitative count of the different types of non-equivalent protons and reveals their neighboring environments. For 4-ethoxy-3-methoxycinnamic acid, we anticipate a spectrum revealing eight distinct proton signals. The predictions are based on known values for cinnamic acid derivatives and standard substituent effects.[2][4]
Table 1: Predicted ¹H NMR Data for 4-Ethoxy-3-Methoxycinnamic Acid (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale & Causality |
| -COOH | ~12.0 (broad) | Singlet | 1H | - | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. Its chemical shift is highly dependent on solvent and concentration.[2] |
| H-α (vinylic) | ~7.75 | Doublet | 1H | ~15.9 | This proton is deshielded by the adjacent carbonyl group and the aromatic ring. The large coupling constant is characteristic of a trans alkene configuration.[2] |
| Aromatic H | ~7.10 | Doublet | 1H | ~1.9 | This proton is ortho to the acrylic acid group and meta to the methoxy group. It experiences a small coupling from the adjacent aromatic proton. |
| Aromatic H | ~7.05 | Doublet of Doublets | 1H | ~8.2, 1.9 | This proton is ortho to both the acrylic acid and ethoxy groups, leading to splitting by two different neighboring protons. |
| Aromatic H | ~6.90 | Doublet | 1H | ~8.2 | This proton is ortho to the ethoxy group and shows a standard ortho coupling. |
| H-β (vinylic) | ~6.30 | Doublet | 1H | ~15.9 | Coupled to H-α, this proton is less deshielded as it is further from the carbonyl group. The trans coupling constant mirrors that of H-α.[2] |
| -OCH₂CH₃ | ~4.15 | Quartet | 2H | ~7.0 | These methylene protons are adjacent to three methyl protons, resulting in a quartet. The downfield shift is due to the attached oxygen atom. |
| -OCH₃ | ~3.90 | Singlet | 3H | - | Methoxy protons are shielded relative to the ethoxy methylene group and appear as a singlet as they have no adjacent protons.[1] |
| -OCH₂CH₃ | ~1.45 | Triplet | 3H | ~7.0 | These methyl protons are split into a triplet by the adjacent two methylene protons. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their functional group identity. We predict 12 distinct signals, corresponding to the 12 carbon atoms in the molecule. Predictions are based on data from 4-methoxycinnamic acid and ferulic acid.[1][2][5]
Table 2: Predicted ¹³C NMR Data for 4-Ethoxy-3-Methoxycinnamic Acid
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Causality |
| C=O (Carboxylic Acid) | ~172.0 | The carbonyl carbon of a carboxylic acid is highly deshielded.[2] |
| Aromatic C-O | ~150.5 | Aromatic carbon directly bonded to the ethoxy oxygen. |
| Aromatic C-O | ~148.5 | Aromatic carbon directly bonded to the methoxy oxygen. |
| C-α (Vinylic) | ~146.0 | The vinylic carbon attached to the aromatic ring is significantly downfield. |
| Aromatic C-H | ~127.0 | The ipso-carbon to which the acrylic acid moiety is attached. |
| Aromatic C-H | ~123.0 | Aromatic carbon ortho to the acrylic acid group. |
| C-β (Vinylic) | ~115.5 | The vinylic carbon adjacent to the carbonyl group.[2] |
| Aromatic C-H | ~114.0 | Aromatic carbon ortho to the ethoxy group. |
| Aromatic C-H | ~112.0 | Aromatic carbon ortho to the methoxy group. |
| -OCH₂CH₃ | ~64.5 | The methylene carbon of the ethoxy group, shifted downfield by oxygen. |
| -OCH₃ | ~56.0 | The methoxy carbon, a typical value for this functional group.[1] |
| -OCH₂CH₃ | ~14.8 | The terminal methyl carbon of the ethoxy group is the most shielded. |
Experimental Protocol: NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common starting point, though DMSO-d₆ may be required for compounds with poor solubility.
-
Sample Preparation :
-
Weigh approximately 10-20 mg of the sample for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[2]
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be applied if necessary.
-
Filter the solution through a pipette containing a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.[6]
-
If quantitative analysis is required, a precise amount of an internal standard (e.g., tetramethylsilane, TMS) should be added. Otherwise, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[7]
-
-
Data Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a sharp, symmetrical solvent peak.
-
Acquire the ¹H spectrum. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis using the reference signal.
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Figure 1: Standard workflow for NMR-based structural elucidation.
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).
Predicted IR Absorption Bands
The IR spectrum of 4-ethoxy-3-methoxycinnamic acid is expected to show characteristic absorptions for the carboxylic acid, alkene, aromatic ring, and ether linkages. The data from ferulic acid provides a strong comparative basis.[8][9]
Table 3: Predicted Major IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity / Shape | Rationale & Causality |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Strong / Very Broad | The broadness is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[2] |
| ~2980, ~2870 | C-H stretch (Aliphatic) | Medium | Stretching vibrations of the methyl and methylene groups in the ethoxy and methoxy substituents. |
| ~1690 | C=O stretch (Carboxylic Acid) | Strong / Sharp | Conjugation with the C=C double bond and the aromatic ring slightly lowers the frequency from a typical saturated carboxylic acid (~1710 cm⁻¹).[8] |
| ~1625 | C=C stretch (Alkene) | Medium / Sharp | This absorption is characteristic of the vinylic double bond, also in conjugation with the aromatic system.[2] |
| ~1590, ~1515 | C=C stretch (Aromatic) | Medium-Strong / Sharp | These two bands are characteristic of the benzene ring stretching vibrations. |
| ~1270 | C-O stretch (Aryl Ether & Acid) | Strong | A strong, complex band resulting from the stretching of the C-O bonds of the aryl ethers and the carboxylic acid.[8] |
| ~1170 | C-O stretch (Aryl Ether) | Strong | Asymmetric C-O-C stretching from the ethoxy and methoxy groups. |
| ~980 | =C-H bend (trans-Alkene) | Strong / Sharp | The out-of-plane bending vibration for a trans-disubstituted alkene is typically strong and sharp, providing key evidence for stereochemistry. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR-FTIR is the preferred method for its simplicity and minimal sample preparation.[10]
-
Background Collection : Ensure the ATR crystal (typically diamond) is clean.[11] Use a soft wipe with a suitable solvent like isopropanol and allow it to evaporate completely. Collect a background spectrum of the clean, empty crystal. This is crucial as it subtracts the absorbance of atmospheric CO₂ and water vapor.
-
Sample Application : Place a small amount of the solid sample (a few milligrams is sufficient) onto the center of the ATR crystal.[12]
-
Pressure Application : Lower the pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common cause of poor quality spectra.
-
Spectrum Collection : Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient for a high-quality spectrum.
-
Cleaning : After analysis, raise the pressure arm, remove the sample, and clean the crystal surface thoroughly with a solvent-moistened wipe.
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common "hard" ionization technique that induces reproducible fragmentation, creating a molecular fingerprint.[13]
Predicted Mass Spectrum and Fragmentation
For 4-ethoxy-3-methoxycinnamic acid (C₁₂H₁₄O₄), the exact mass is 222.0892 g/mol .
-
Molecular Ion (M⁺˙) : We predict a strong molecular ion peak at m/z = 222. This peak corresponds to the intact molecule with one electron removed. The presence of this peak is the primary confirmation of the molecular weight.
-
Key Fragmentation Pathways : The excess energy from electron ionization causes the molecular ion to break apart in predictable ways.[14] The most stable fragments will be the most abundant.
-
Loss of a Methyl Radical (-•CH₃) : A common fragmentation for methoxy groups, leading to a fragment at m/z = 207 .
-
Loss of an Ethyl Radical (-•CH₂CH₃) : Cleavage of the ethoxy group would produce a fragment at m/z = 193 .
-
Loss of a Hydroxyl Radical (-•OH) : From the carboxylic acid, resulting in an acylium ion at m/z = 205 .
-
Loss of a Carboxyl Radical (-•COOH) : Cleavage of the entire carboxylic acid group, yielding a fragment at m/z = 177 . This is often a prominent peak for cinnamic acids.[15][16]
-
McLafferty Rearrangement : This is not expected to be a major pathway for this structure.
-
Figure 2: Predicted primary fragmentation pathways in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol is typically coupled with Gas Chromatography (GC) or involves a direct insertion probe for pure solid samples.
-
Sample Introduction :
-
For a pure, thermally stable solid, a direct insertion probe is used. A few micrograms of the sample are placed in a capillary tube at the probe's tip.
-
The probe is inserted into the ion source of the mass spectrometer through a vacuum lock.
-
-
Ionization :
-
The probe is heated to volatilize the sample into the gas phase within the ion source.[17]
-
A beam of electrons, typically accelerated to 70 eV, bombards the gaseous molecules.[18] This energy is standardized to allow for library matching and reproducible fragmentation.
-
The bombardment ejects an electron from the molecule, forming a positively charged radical molecular ion (M⁺˙) and various fragment ions.
-
-
Mass Analysis :
-
The newly formed ions are accelerated out of the ion source by an electric field.
-
They travel through a mass analyzer (e.g., a quadrupole or time-of-flight) which separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection :
-
The separated ions strike a detector (e.g., an electron multiplier), which generates a signal proportional to the number of ions. The instrument software plots this signal intensity versus the m/z ratio to generate the mass spectrum.
-
Section 4: Comprehensive Structural Elucidation
The true power of spectroscopy lies in the synthesis of data from multiple techniques. For 4-ethoxy-3-methoxycinnamic acid:
-
MS confirms the molecular weight is 222 g/mol , consistent with the formula C₁₂H₁₄O₄.
-
IR confirms the presence of key functional groups : a carboxylic acid (broad O-H, C=O at ~1690 cm⁻¹), an aromatic ring (~1590, 1515 cm⁻¹), and ether linkages (strong C-O stretch ~1270 cm⁻¹).
-
¹³C NMR confirms the carbon count (12 distinct signals) and the types of carbons (carbonyl, aromatic, vinylic, and aliphatic carbons of the ether groups).
-
¹H NMR provides the final, detailed map : It confirms the trans stereochemistry of the alkene (~16 Hz coupling constant), shows the 1,2,4-trisubstituted pattern on the aromatic ring, and definitively identifies the methoxy (singlet, 3H) and ethoxy (quartet, 2H; triplet, 3H) groups, confirming the structure as 4-ethoxy-3-methoxycinnamic acid and not an isomer.
By combining these predicted datasets, we establish a comprehensive and robust analytical profile. This guide serves as a predictive framework, enabling researchers to confidently interpret empirical data and verify the structure of 4-ethoxy-3-methoxycinnamic acid.
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